molecular formula C7H14ClNO3 B13481180 2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride

Cat. No.: B13481180
M. Wt: 195.64 g/mol
InChI Key: GVCKYQRCWFLWCV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound that features both an amino group and a carboxylic acid group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with aminomethyl groups under controlled conditions. One common method involves the use of protective groups to ensure the selective reaction of functional groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization and recrystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
  • 2-(aminomethyl)oxane-4-carboxylic acid

Uniqueness

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-(aminomethyl)oxane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-4-6-3-5(7(9)10)1-2-11-6;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

GVCKYQRCWFLWCV-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1C(=O)O)CN.Cl

Origin of Product

United States

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